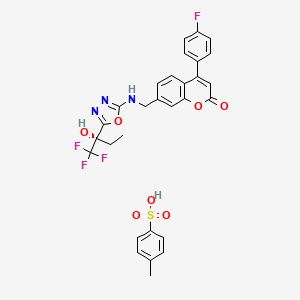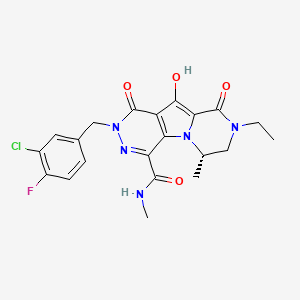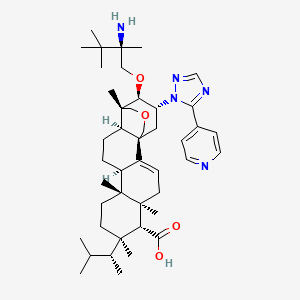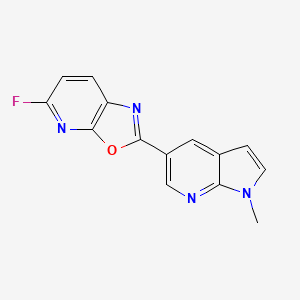![molecular formula C26H32ClN3O5 B609146 N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide CAS No. 2080300-49-6](/img/structure/B609146.png)
N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an azabicyclo[3.3.1]nonane core, a chlorophenyl group, and a trimethoxybenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as unsaturated bicyclo[3.3.1]nonane derivatives have been synthesized and their crystal structures studied . Another related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, was synthesized from ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic core. The azabicyclo[3.3.1]nonane core is a type of bicyclic compound consisting of a nine-membered ring with three bridgehead atoms .科学的研究の応用
Chemokine Receptor Antagonist
ML339 is a potent and selective hCXCR6 antagonist . It has an IC50 value of 140 nM, making it 100-fold less active at the murine CXCR6 receptor . This property makes ML339 a valuable tool in studying the role of chemokine receptors in various biological processes.
Selectivity Over Other Receptors
ML339 exhibits selectivity over other receptors such as CXCR5, CXCR4, CCR6, and APJ receptors . This selectivity is important in ensuring that the effects observed in experiments are due to the inhibition of hCXCR6 and not other receptors.
Molecular Cloning
ML339 could potentially be used in molecular cloning. While this application is more speculative, the compound’s properties might make it useful in certain cloning procedures .
Transfection Studies
Given its properties, ML339 could be used in transfection studies. It might help researchers to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells .
作用機序
Target of Action
The primary target of ML339 is the human CXCR6 receptor . This receptor is a chemokine receptor, which plays a crucial role in the immune response and inflammation. ML339 is a selective antagonist for this receptor, meaning it binds to the receptor and inhibits its function .
Mode of Action
ML339 antagonizes the recruitment of β-arrestin and the cAMP signaling pathway of the human CXCR6 receptor induced by CXCL16 . The IC50 values, which represent the concentration of ML339 required to inhibit these processes by 50%, are 0.3 μM and 1.4 μM, respectively .
Biochemical Pathways
The antagonism of the CXCR6 receptor by ML339 affects the chemokine signaling pathway . This pathway is involved in various biological processes, including immune response, inflammation, and cell migration. By inhibiting the CXCR6 receptor, ML339 can potentially modulate these processes .
Pharmacokinetics
The solubility of ml339 in dmso and ethanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of ML339’s action are primarily related to its antagonism of the CXCR6 receptor. By inhibiting this receptor, ML339 can modulate chemokine signaling and potentially affect processes such as immune response, inflammation, and cell migration .
特性
IUPAC Name |
N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYAPRDKNCABY-YQQQUEKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide | |
Q & A
Q1: What is the significance of studying cytochrome P450 (CYP) enzyme inhibition in drug development?
A1: Cytochrome P450 enzymes play a crucial role in drug metabolism. Understanding a drug candidate's potential to inhibit these enzymes is essential for predicting drug-drug interactions and potential adverse effects []. For example, Coix-seed Reactive Derivatives (CRD) showed minimal inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of interactions with drugs metabolized by these enzymes [].
Q2: How can biomarkers contribute to predicting the clinical course of diseases like Crohn's disease?
A2: Biomarkers can provide objective measures of disease activity and predict future outcomes. For instance, elevated serum MMP-9 levels were associated with an increased risk of clinical relapse in patients with quiescent Crohn's disease []. This finding suggests that MMP-9 could be a valuable tool for identifying patients at higher risk of relapse and guiding treatment decisions.
Q3: What are the challenges in accurately measuring pleural effusion volume, and how can novel algorithms address them?
A3: Accurately estimating pleural effusion volume can be challenging, particularly in cases with large volumes or co-existing conditions. The BLL algorithm, which combines B-spline and local clustering level set methods, demonstrated promising results in accurately quantifying pleural effusion volumes from CT scans []. This approach may improve the accuracy of volume estimation and aid in clinical decision-making.
Q4: What are the long-term implications of iron overload in thalassemia major, and how can chelation therapy mitigate these risks?
A4: Iron overload is a significant complication of chronic transfusion therapy in thalassemia major, leading to organ damage if left untreated []. Deferasirox, an oral iron chelator, has shown promise in reducing iron burden and improving clinical outcomes in patients with thalassemia major over long-term follow-up [].
Q5: How does the dose of allergen exposure influence the immune response, specifically T cell differentiation?
A5: Research suggests that the dose of allergen exposure can significantly impact the immune response. Studies have shown that different doses of ovalbumin (OVA) exposure on dendritic cells lead to distinct gene expression and DNA methylation profiles, ultimately influencing T cell differentiation pathways [, ]. This dose-dependent effect highlights the complexity of immune regulation and the need for tailored therapeutic approaches in allergic diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)




![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)



